molecular formula C15H10N2O5 B5560551 N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide

N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide

Cat. No. B5560551
M. Wt: 298.25 g/mol
InChI Key: NNMSXWOKFYWNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class. MDMA is a psychoactive drug that alters mood and perception. It is also known as ecstasy or molly. MDMA has gained popularity among recreational drug users due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Potential : Research has revealed the synthesis of novel derivatives related to N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, demonstrating significant anticancer activities. For instance, β-carboline derivatives, structurally related to the mentioned compound, have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. This suggests a potential pathway for developing new antitumor agents by exploring derivatives of N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide (Chen et al., 2015).

Antimicrobial and Antioxidant Activities : The synthesis of N-substituted benzamide derivatives, including structures similar to N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, has led to compounds with notable antimicrobial and antioxidant activities. Such findings underscore the compound's utility as a scaffold for designing new drugs with potential applications in treating microbial infections and oxidative stress-related conditions (Sindhe et al., 2016).

Organic Synthesis and Catalysis

Catalytic Applications : The compound and its derivatives have been used as ligands in the synthesis of bimetallic catalysts for facilitating Suzuki reactions in aqueous media. This highlights its role in developing environmentally friendly catalytic processes for synthesizing heterobiaryl compounds containing furyl and thienyl rings, demonstrating the compound's versatility in organic synthesis and catalysis (Bumagin et al., 2019).

Molecular Docking and Drug Design

Anticancer Mechanisms : Further investigation into the compound's analogs has uncovered their mechanisms of action against leukemia cells, including the promotion of cell differentiation and apoptosis. This dual mechanism of action offers valuable insights into the design of new anti-leukemia agents based on structural modifications of N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide and its analogs (Chou et al., 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-15(10-7-14(22-17-10)11-2-1-5-19-11)16-9-3-4-12-13(6-9)21-8-20-12/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMSXWOKFYWNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

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